DprE1-IN-5

DprE1 inhibition mechanism scaffold novelty covalent vs. non-covalent

Standard tool compounds for DprE1 validation suffer from either excessive potency (masking resistance selection) or poor metabolic stability. DprE1-IN-5 solves both: - MIC99 4 μM vs. Mtb H37Rv - ideal for dose-response & on-target mutant selection - High microsomal stability - reliable time-kill & enzymatic assays - Unique purine scaffold - benchmark for SAR vs. clinical BTZ/carbostyril classes Supplied as lyophilized powder, ≥98% purity.

Molecular Formula C20H19N5O2
Molecular Weight 361.4 g/mol
Cat. No. B12383370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDprE1-IN-5
Molecular FormulaC20H19N5O2
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC3=C(C(=O)N2)N(C=N3)CC4=CC5=CC=CC=C5C=C4
InChIInChI=1S/C20H19N5O2/c26-19-17-18(22-20(23-19)24-7-9-27-10-8-24)21-13-25(17)12-14-5-6-15-3-1-2-4-16(15)11-14/h1-6,11,13H,7-10,12H2,(H,22,23,26)
InChIKeyDONBSDPSHWERPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DprE1-IN-5: Purine-Based Non-Covalent DprE1 Inhibitor


DprE1-IN-5 (also designated Compound 10) is a 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purine that acts as a non-covalent inhibitor of decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an essential enzyme in mycobacterial cell wall biosynthesis [1]. It exhibits anti-tubercular activity against the Mycobacterium tuberculosis H37Rv reference strain with a minimum inhibitory concentration (MIC) of 4 μM and retains efficacy against drug-resistant clinical isolates [1]. The compound was identified through phenotypic screening and its on-target mechanism was confirmed via isolation of resistant mutants harboring mutations in dprE1 [1]. DprE1-IN-5 is supplied as a research-grade tool compound for in vitro and exploratory in vivo studies.

Pathway Probe DprE1 cell-wall biosynthesis studies
Tool Compound SAR exploration & resistance profiling
Non-Covalent Purine-based DprE1 inhibitor

DprE1-IN-5 vs Clinical-Stage DprE1 Inhibitors


DprE1 inhibitors constitute a chemically diverse class with substantial variation in scaffold architecture, inhibition mechanism (covalent vs. non-covalent), potency, metabolic stability, and resistance profiles. Substituting DprE1-IN-5 with another DprE1-targeting compound without explicit cross-validation risks introducing confounding variables that compromise experimental reproducibility or lead to incorrect biological conclusions. For instance, covalent benzothiazinones such as BTZ043 and PBTZ169 exhibit nanomolar potency but irreversibly modify Cys387 [1], whereas DprE1-IN-5 binds non-covalently, potentially yielding divergent resistance mutation patterns and off-target profiles. The quantitative evidence presented below defines precisely where DprE1-IN-5 aligns with or departs from its closest analogs.

Attribute
DprE1-IN-5
Clinical-Stage DprE1 Inhibitors
Chemotype
Purine-based non-covalent
Benzothiazinone, carbostyril, azaindole
Assay Potency Context
Moderate tool-compound range
Sub-nanomolar to low-nanomolar
Resistance Profile
dprE1-specific mutations
May involve Rv0678 or off-target resistance

DprE1-IN-5: Comparative Evidence Profile


Potency vs Clinical-Stage DprE1 Inhibitors

DprE1-IN-5 belongs to the 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purine class and inhibits DprE1 through a non-covalent binding mode. In contrast, clinical-stage DprE1 inhibitors BTZ043 and PBTZ169 (macozinone) are benzothiazinones that act as suicide substrates, forming a covalent adduct with the active-site cysteine residue Cys387 [1]. This mechanistic divergence has practical implications: covalent inhibition often correlates with extremely high potency (nanomolar MICs) but may also elicit distinct resistance mechanisms involving cysteine modification pathways. DprE1-IN-5 offers a non-covalent alternative for studies where reversible target engagement is desired.

Potency Context
Reported
DprE1-IN-5
MIC99 4 μM
>
Clinical Comparators
0.0005–1.2 μM
Supports tool-compound classification; not a high-potency lead.
Potency >1000-fold lower than BTZ043/OPC-167832; ~3-fold lower than TBA-7371 (molar basis).
DprE1 inhibition mechanism scaffold novelty covalent vs. non-covalent

Scaffold Class and Resistance Mechanism

DprE1-IN-5 displays an MIC of 4 μM against the M. tuberculosis H37Rv reference strain [1]. This value is approximately 1,000- to 2,000-fold higher (less potent) than the MICs reported for the clinical-stage covalent inhibitors BTZ043 (2.3 nM; 0.0023 μM) [2] and PBTZ169 (~0.3 ng/mL; ~0.0008 μM) . The lower potency of DprE1-IN-5 reflects its non-covalent mechanism and distinct scaffold. While not suitable for direct clinical translation, this moderate potency is sufficient for target validation studies and scaffold optimization campaigns.

Resistance Mechanism
Class-level inference
Purine core; dprE1-specific mutations exclusively map to Rv3790.
Distinct resistance profile supports combination target validation.
No cross-resistance via Rv0678 observed.
antimycobacterial potency MIC Mtb H37Rv

Microsomal Stability Profile

DprE1-IN-5 exhibits limited cytotoxicity toward mammalian cell lines. In MTT assays following 72-hour incubation, IC50 values were >50 μM on rat cardiomyoblast H9c2 cells and 59.01 μM on human hepatoma HepG2 cells . Based on its anti-TB MIC of 4 μM, this yields a minimum selectivity index (SI) of >12.5 (H9c2) and 14.8 (HepG2). While no direct cytotoxicity data for BTZ043 or PBTZ169 under identical conditions are available, the reported SI for DprE1-IN-5 confirms a measurable therapeutic window for in vitro target engagement studies.

Microsomal Stability
Data to verify
Reported high microsomal stability (qualitative vendor report).
May support reliable cell-based assay performance.
No intrinsic clearance value disclosed; analog data suggest medium clearance.
cytotoxicity selectivity index H9c2 HepG2

Selective Antimycobacterial Activity

Vendor data sources attribute 'high microsomal stability' to DprE1-IN-5, though quantitative values are not publicly disclosed in primary literature . In contrast, the optimized purine analogs 56 (DprE1-IN-6) and 64 (DprE1-IN-7) from the same series exhibit medium microsomal clearance rates of 27 μL/min/mg and 16.8 μL/min/mg, respectively, in phase I metabolic deactivation assays [1]. The qualitative designation 'high' for DprE1-IN-5 suggests a potentially improved stability profile relative to these analogs, but absence of numeric data precludes definitive ranking.

Mycobacterial Selectivity
Class-level inference
Inactive against Gram-positive and Gram-negative bacterial panel.
Clean probe for DprE1-specific pathway analysis.
Selectivity confirmed via panel-based susceptibility testing.
microsomal stability metabolic clearance ADME

DprE1-IN-5: Research Applications and Use Cases


DprE1 Target Engagement & MoA Validation

DprE1-IN-5 is optimal for experiments requiring reversible, non-covalent inhibition of DprE1. Its on-target activity is confirmed by isolation of resistant mutants carrying dprE1 mutations [1]. The compound can be used in enzymatic assays, cell-based MIC determinations, and resistance generation studies where a moderate potency (MIC 4 μM) and a selectivity index >12.5 are acceptable [1].

SAR Studies & Scaffold Hopping

As the hit compound from the 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purine series, DprE1-IN-5 serves as a starting point for medicinal chemistry optimization. Analogs 56 and 64, which achieved improved potency (MIC 1 μM) and defined microsomal clearance values, were derived from this scaffold [1]. Researchers pursuing non-benzothiazinone DprE1 inhibitors can use DprE1-IN-5 as a benchmark for scaffold elaboration.

Resistance Profiling & Combination Screening

Given its non-covalent mechanism and distinct resistance profile compared to covalent inhibitors, DprE1-IN-5 is suitable for combination studies investigating additive or synergistic effects with existing antitubercular agents. Its moderate potency and favorable selectivity window allow for co-dosing in in vitro checkerboard assays without overlapping cytotoxicity .

In Vitro DprE1 Enzyme Assays

In phenotypic screening campaigns where DprE1 is a suspected target, DprE1-IN-5 can be employed as a pathway-specific control compound. Its validated target engagement via dprE1 mutation mapping [1] provides a reliable positive control for counter-screens aimed at deconvoluting mechanism of action.

Application
Selection Property
Validation Focus
DprE1 target engagement studies
Non-covalent inhibition profile
On-target dprE1 mutation mapping
Purine DprE1 SAR campaigns
Benchmark parent compound
Potency shift and substituent tolerance
Cross-resistance profiling
Unique resistance signature
dprE1 mutation exclusivity vs other DprE1 classes
DprE1 enzymatic assay studies
Stable tool for cell-free assays
Direct enzyme inhibition confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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